3-Acetamido-4-methyl-2-nitrobenzoic acid
Overview
Description
3-Acetamido-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol It is characterized by the presence of an acetamido group, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4-methyl-2-nitrobenzoic acid typically involves the nitration of 3-acetamido-4-methylbenzoic acid. The process begins with the acylation of 4-methyl-3-nitrobenzoic acid to form the acetamido derivative. This is followed by nitration using fuming nitric acid at low temperatures (0-5°C) to introduce the nitro group . The reaction mixture is then poured into ice water to precipitate the product, which is filtered and purified.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the nitration process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamido group can be hydrolyzed to form the corresponding amine under acidic or basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 3-Amino-4-methyl-2-nitrobenzoic acid.
Substitution: 3-Amino-4-methyl-2-nitrobenzoic acid.
Oxidation: 3-Acetamido-4-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
3-Acetamido-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-acetamido-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group may facilitate binding to proteins and enzymes, influencing their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
4-Acetamido-3-nitrobenzoic acid: Similar structure but with different positioning of the nitro and acetamido groups.
3-Acetamido-4-methylbenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: 3-Acetamido-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-acetamido-4-methyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287897 | |
Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-52-7 | |
Record name | 7356-52-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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